molecular formula C10H13NO2 B190262 5,6-Dimethoxyindoline CAS No. 15937-07-2

5,6-Dimethoxyindoline

Cat. No.: B190262
CAS No.: 15937-07-2
M. Wt: 179.22 g/mol
InChI Key: DPRMKYPHVPDUIH-UHFFFAOYSA-N
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Description

5,6-Dimethoxyindoline is an organic compound with the molecular formula C10H13NO2 It is a derivative of indoline, characterized by the presence of two methoxy groups attached to the 5th and 6th positions of the indoline ring

Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Dimethoxyindoline can be synthesized through several methods. One common approach involves the cyclization of β-(6-amino-3,4-dimethoxyphenyl)ethanol. Another method includes the catalytic hydrogenation of 5,6-dimethoxyindole, followed by demethylation to yield 5,6-dihydroxyindoline .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of 5,6-dialkoxyindolines with hydrobromic acid, followed by direct crystallization from the aqueous reaction mixture . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxyindoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 5,6-dihydroxyindoline.

    Reduction: Catalytic hydrogenation can reduce 5,6-dimethoxyindole to this compound.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Various nucleophiles can be used to replace the methoxy groups.

Major Products

    Oxidation: 5,6-Dihydroxyindoline.

    Reduction: this compound from 5,6-dimethoxyindole.

    Substitution: Various substituted indolines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5,6-dimethoxy-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-9-5-7-3-4-11-8(7)6-10(9)13-2/h5-6,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRMKYPHVPDUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453786
Record name 5,6-dimethoxyindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15937-07-2
Record name 2,3-Dihydro-5,6-dimethoxy-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15937-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-dimethoxyindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethoxyindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5,6-dimethoxyindole (2.00 g, 11.29 mmol) in acetic acid (120 mL), sodium cyanoborohydride (2.13 g, 33.86 mmol) was added in portions (slightly exothermic). After stirring at rt for 1 h, DCM was added and the org. layer was washed with sat. NaHCO3-solution and brine. The org. layer was dried (MgSO4), filtered and the solvent was removed under reduced pressure to yield 5,6-dimethoxyindoline as a brown solid, which was stored in the freezer until it was used in step 4. LC-MS conditions B: tR=0.28 min, [M+H]+=180.23.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethoxyindoline
Reactant of Route 2
5,6-Dimethoxyindoline
Reactant of Route 3
5,6-Dimethoxyindoline
Reactant of Route 4
5,6-Dimethoxyindoline
Reactant of Route 5
5,6-Dimethoxyindoline
Reactant of Route 6
5,6-Dimethoxyindoline
Customer
Q & A

Q1: How is 5,6-Dimethoxyindoline synthesized?

A1: this compound can be synthesized through two main pathways:

  • Cyclisation of β-(6-amino-3,4-dimethoxyphenyl)ethanol: This method involves the formation of the indoline ring system through an intramolecular reaction.
  • Catalytic hydrogenation of 5,6-dimethoxyindole: This approach utilizes a catalyst to add hydrogen atoms to the indole ring, converting it to the corresponding indoline derivative.

Q2: What is the significance of the oxidation of this compound?

A: The oxidation of this compound with silver oxide in ether leads to the formation of N-5′-(6′-Methoxyindolyl)-5,6-dimethoxyindoline. This reaction is particularly interesting because it provides insights into the potential polymerization pathways of indoline derivatives, which are relevant to the chemistry of melanins.

Q3: What are the key structural features of this compound?

A3: The crystal structure of 1-Acetyl-5,6-dimethoxyindoline, a derivative of this compound, reveals some crucial structural aspects:

  • Planar conformation: All carbon, nitrogen, and oxygen atoms in the molecule reside within a single mirror plane.
  • Intramolecular hydrogen bonding: The presence of an intramolecular C—H⋯O hydrogen bond influences the molecule's stability and conformation.

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